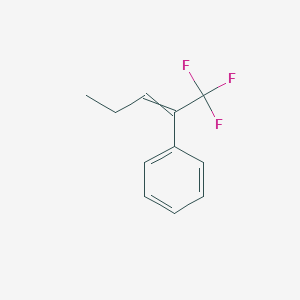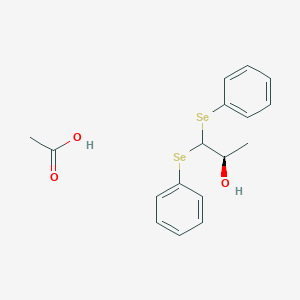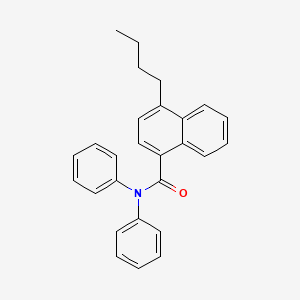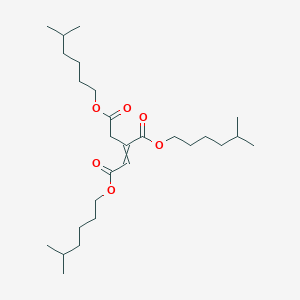
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- is a silane compound characterized by the presence of a tert-butyl group, two methyl groups, and a decanoyl group attached to a silicon atom. This compound is part of a broader class of organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- typically involves the reaction of tert-butylchlorodimethylsilane with a decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
tert-Butylchlorodimethylsilane+Decanoyl chloride→Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the decanoyl moiety can be reduced to form alcohols.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of surfaces for bioassays and biosensors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- involves its ability to form stable covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)-
- Silane, (1,1-dimethylethyl)dimethyl(1-oxopropyl)-
Comparison
Compared to its analogs, Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- has a longer alkyl chain, which imparts greater hydrophobicity and potentially different reactivity. This makes it more suitable for applications requiring enhanced water repellency and stability.
Eigenschaften
CAS-Nummer |
833460-49-4 |
|---|---|
Molekularformel |
C16H34OSi |
Molekulargewicht |
270.53 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]decan-1-one |
InChI |
InChI=1S/C16H34OSi/c1-7-8-9-10-11-12-13-14-15(17)18(5,6)16(2,3)4/h7-14H2,1-6H3 |
InChI-Schlüssel |
PRSXUMNBUXMLFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)

![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)

![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)




